Cas no 2008454-55-3 (Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate)

Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its functional group diversity. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during reactions, while the formyl and prop-2-enyl (allyl) substituents offer reactive handles for further derivatization. This compound is useful in the construction of complex piperidine-based scaffolds, which are prevalent in pharmaceuticals and agrochemicals. The allyl group enables participation in cross-coupling or cycloaddition reactions, and the aldehyde functionality facilitates condensation or reduction steps. Its well-defined structure ensures reproducibility in synthetic applications, making it a reliable choice for medicinal chemistry and heterocyclic synthesis.
Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate structure
2008454-55-3 structure
Product Name:Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate
CAS No:2008454-55-3
MF:C14H23NO3
MW:253.337324380875
CID:5254346
Update Time:2025-05-25

Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate
    • Z2301252215
    • tert-butyl 3-formyl-3-(prop-2-en-1-yl)piperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 3-formyl-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester
    • Inchi: 1S/C14H23NO3/c1-5-7-14(11-16)8-6-9-15(10-14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3
    • InChI Key: QQUWRAQSJNGPCA-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(C=O)(CC=C)C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 332
  • XLogP3: 2
  • Topological Polar Surface Area: 46.6

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Additional information on Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate

Tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 2008454-55-3, known as tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate, is a complex organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a tert-butyl group with a piperidine ring substituted at the 1-position by a carboxylic acid ester and at the 3-position by both a formyl group and a propenyl group. The combination of these functional groups makes this molecule a versatile building block in organic synthesis and drug discovery.

Recent studies have highlighted the potential of tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate in the development of bioactive compounds. Researchers have explored its role as an intermediate in the synthesis of various bioactive molecules, including those with potential anticancer and anti-inflammatory properties. The presence of the formyl group and the propenyl group provides opportunities for further functionalization, enabling the creation of derivatives with enhanced biological activity.

The synthesis of this compound typically involves multi-step reactions, often starting from readily available piperidine derivatives. The introduction of the tert-butyl ester group is achieved through esterification reactions, while the substitution at the 3-position with both the formyl and propenyl groups requires precise control over reaction conditions to ensure regioselectivity. These steps are critical in maintaining the integrity of the molecule's structure, which is essential for its intended applications.

In terms of physical properties, tert-butyl 3-formyl-3-prop-2-enylpiperidine-1-carboxylate exhibits a melting point that is consistent with other similar esters, making it suitable for use in various chemical processes. Its solubility in common organic solvents also facilitates its handling during synthesis and purification steps. The compound's stability under standard storage conditions further enhances its utility in research and industrial settings.

One of the most promising areas of application for this compound is in drug discovery. The tert-butyl group contributes to lipophilicity, which is often desirable in drug candidates to improve their absorption and bioavailability. Additionally, the presence of both aldehyde (formylation) and alkene (propenol) functionalities allows for further chemical modifications, enabling researchers to tailor the molecule's properties to suit specific therapeutic needs.

Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of tert-butyl 3-formyl-3-prop-2-enynl piperidine carboxy late. Molecular docking studies have revealed potential binding modes with various biological targets, suggesting its potential as a lead compound in drug design. These studies underscore the importance of understanding the molecular architecture of such compounds to optimize their bioactivity.

In conclusion, tert-butlyl 3-formlyl - propenly piperdine carboxy late (CAS No. 2008454-55-3) stands out as a valuable molecule in contemporary organic chemistry. Its unique structure, combined with recent research findings, positions it as a key player in the development of novel bioactive compounds. As research continues to uncover new applications and optimizations for this compound, its role in advancing chemical science and pharmacology is likely to grow significantly.

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